molecular formula C9H12Cl2Si B1597254 (Chloromethyl)(4-chlorophenyl)dimethylsilane CAS No. 770-89-8

(Chloromethyl)(4-chlorophenyl)dimethylsilane

Cat. No. B1597254
CAS RN: 770-89-8
M. Wt: 219.18 g/mol
InChI Key: FWDXLPVOTHYLAA-UHFFFAOYSA-N
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Description

“(Chloromethyl)(4-chlorophenyl)dimethylsilane” is a chemical compound that belongs to the class of organosilicon compounds. It has a molecular formula of C9H12Cl2OSi and an average mass of 235.182 Da .


Molecular Structure Analysis

The molecular structure of “(Chloromethyl)(4-chlorophenyl)dimethylsilane” can be represented by the SMILES string: CSi(CCl)OC1=CC=C(Cl)C=C1 . This indicates that the molecule consists of a silicon atom bonded to two methyl groups and a chloromethyl group, and this silicon atom is also bonded to a 4-chlorophenyl group through an oxygen atom .


Physical And Chemical Properties Analysis

“(Chloromethyl)(4-chlorophenyl)dimethylsilane” has a molecular weight of 235.18 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Transformations of Diallylsilanes

(Chloromethyl)(4-chlorophenyl)dimethylsilane is involved in various reactions and transformations of diallylsilanes. For instance, it reacts with electrophilic reagents like acetic, trifluoroacetic, triflic acids and complex BF3·2AcOH, leading to different outcomes. Depending on the structure of the diallylsilane and the nature of the electrophilic reagent, processes such as addition of an electrophile to one СС bond, expulsion of propene molecules, and rearrangement with elimination of an allyl group from silicon can occur (Suslova, Albanov, & Shainyan, 2009).

Poly(1,3,4-oxadiazole-imide)s and Dimethylsilane

In another context, (Chloromethyl)(4-chlorophenyl)dimethylsilane is integral in synthesizing new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, characterized by high thermal stability and solubility in various organic solvents, can form thin, smooth, and pinhole-free coatings on silicon wafers. This property, along with their thermal stability and fluorescence emission in certain solutions, makes them relevant in several applications (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

Reactions with N,N'-Bis(trimethylsilyl)-N-methyl-N'-arylureas

(Chloromethyl)(4-chlorophenyl)dimethylsilane also reacts with N,N'-bis(trimethylsilyl)-N-methyl-N'-arylureas to investigate the formation of new silacyclanes. This reaction illustrates the compound's role in generating structurally novel silacyclanes, a class of cyclic organosilicon compounds (Pudovik, Kibardina, & Pudovik, 2004).

1-Organosulfonyl-2-sila-5-piperazinones

Moreover, (Chloromethyl)(4-chlorophenyl)dimethylsilane is involved in the synthesis of 1-organosulfonyl-2-sila-5-piperazinones, a new type of silacyclanes. These compounds, with very labile Si–N bonds, are versatile in synthetic applications, potentially yielding various derivatives like disiloxanes, fluorosilanes, and silyloxonium salts with unique structures (Shipov et al., 2013).

properties

IUPAC Name

chloromethyl-(4-chlorophenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2Si/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXLPVOTHYLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369756
Record name (Chloromethyl)(4-chlorophenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)(4-chlorophenyl)dimethylsilane

CAS RN

770-89-8
Record name (Chloromethyl)(4-chlorophenyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.6 g (0.050 mol) of 4-bromochlorobenzene and 6.6 ml (7.2 g, 0.050 mol) of chlorochloromethyldimethylsilane in 75 ml of tetrahydrofuran was stirred at -78° under nitrogen while 31 ml (0.050 mol) of 1.6 molar n-butyllithium in hexane was added dropwise. The resulting clear solution was allowed to warm to room temperature, diluted with ether until no more lithium chloride precipitated, and filtered. Evaporation of the filtrate left 10.6 g of a light yellow liquid, which was distilled to give 6.0 g (55%) of the title compound as a colorless liquid: bp 54°-58° C. (0.05 mm); ir (neat) 2910, 1560, 1470, 1370, 1250, 1080, 1010, 840, 805, 790, 740 cm-1 ; nmr (CDCl3) 0.4 (6H, s), 2.9 (2H, s), 7.1-7.6 (4H, q).
Quantity
9.6 g
Type
reactant
Reaction Step One
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6.6 mL
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31 mL
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reactant
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75 mL
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solvent
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0 (± 1) mol
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Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
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Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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